molecular formula C9H10FNO2 B12469670 1-(2-Amino-4-fluoro-3-methoxyphenyl)ethanone

1-(2-Amino-4-fluoro-3-methoxyphenyl)ethanone

Cat. No.: B12469670
M. Wt: 183.18 g/mol
InChI Key: FEVADEAKYGVVGV-UHFFFAOYSA-N
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Description

1-(2-Amino-4-fluoro-3-methoxyphenyl)ethanone is an organic compound characterized by the presence of an amino group, a fluoro substituent, and a methoxy group attached to a phenyl ring, with an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-4-fluoro-3-methoxyphenyl)ethanone can be achieved through several methods. One common approach involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of organometallic reagents and phase transfer catalysts to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-4-fluoro-3-methoxyphenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2-Amino-4-fluoro-3-methoxyphenyl)ethanone has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2-Amino-4-fluoro-3-methoxyphenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino, fluoro, and methoxy groups allows for unique binding interactions, which can modulate the activity of the target molecules. This modulation can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Uniqueness: 1-(2-Amino-4-fluoro-3-methoxyphenyl)ethanone is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the amino group enhances its potential for forming hydrogen bonds, while the fluoro and methoxy groups contribute to its electronic properties and stability .

Properties

Molecular Formula

C9H10FNO2

Molecular Weight

183.18 g/mol

IUPAC Name

1-(2-amino-4-fluoro-3-methoxyphenyl)ethanone

InChI

InChI=1S/C9H10FNO2/c1-5(12)6-3-4-7(10)9(13-2)8(6)11/h3-4H,11H2,1-2H3

InChI Key

FEVADEAKYGVVGV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1)F)OC)N

Origin of Product

United States

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